molecular formula C10H9ClN2S B1597796 (2-(3-Chlorophenyl)thiazol-4-yl)methanamine CAS No. 775579-08-3

(2-(3-Chlorophenyl)thiazol-4-yl)methanamine

Cat. No. B1597796
CAS RN: 775579-08-3
M. Wt: 224.71 g/mol
InChI Key: YTIMHDSIFDCEDJ-UHFFFAOYSA-N
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Description

“(2-(3-Chlorophenyl)thiazol-4-yl)methanamine” is a chemical compound with the molecular formula C10H10Cl2N2S . It is also known by various synonyms such as 2-3-chlorophenyl-1,3-thiazol-4-yl methanamine hydrochloride, 2-3-chlorophenyl thiazol-4-yl methylamine hydrochloride, and others .


Molecular Structure Analysis

The molecular structure of “(2-(3-Chlorophenyl)thiazol-4-yl)methanamine” can be represented by the SMILES string C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CN.Cl . This indicates that the compound contains a chlorophenyl group attached to a thiazolyl group, which is further attached to a methanamine group .


Physical And Chemical Properties Analysis

“(2-(3-Chlorophenyl)thiazol-4-yl)methanamine” is a solid compound . It has a molecular weight of 261.164 g/mol .

Safety And Hazards

“(2-(3-Chlorophenyl)thiazol-4-yl)methanamine” may cause skin irritation, respiratory irritation, and serious eye irritation . Safety measures should include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

[2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIMHDSIFDCEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383363
Record name (2-(3-Chlorophenyl)thiazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(3-Chlorophenyl)thiazol-4-yl)methanamine

CAS RN

775579-08-3
Record name (2-(3-Chlorophenyl)thiazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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